N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
Description
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine is a synthetic amine featuring a cyclopropane ring linked to a benzyl group substituted with bromine and methyl groups at the 3- and 5-positions of the phenyl ring, respectively. Its molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol . This compound is primarily used in research settings, though specific applications remain understudied in the available literature.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILEKGMKFUCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most common and straightforward synthesis involves nucleophilic substitution of a suitable benzyl halide precursor with cyclopropylamine. This method typically employs 3-bromo-5-methylbenzyl chloride as the electrophilic substrate reacting with cyclopropylamine as the nucleophile.
Reaction Conditions
- Reagents: 3-bromo-5-methylbenzyl chloride, cyclopropylamine
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Dichloromethane (DCM), toluene
- Temperature: Reflux conditions, generally around 0°C to 30°C
- Catalysts: No specific catalysts required, but phase transfer catalysts or nucleophilic catalysts like DMAP can enhance yields
Reaction Scheme
3-bromo-5-methylbenzyl chloride + cyclopropylamine → N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
Research Findings
- The synthesis is facilitated by the high reactivity of benzyl chlorides towards nucleophilic amines.
- Use of polar aprotic solvents like DCM improves nucleophilic attack efficiency.
- Reflux conditions promote complete conversion with yields typically exceeding 80%.
Notes
- The presence of the bromine atom on the aromatic ring allows for further functionalization if needed.
- The methyl group on the phenyl ring influences the electronic properties, potentially affecting reaction rates.
Coupling Strategies Using Activated Intermediates
Method Overview
Another approach involves coupling activated intermediates such as benzyl chlorides or benzyl bromides with cyclopropylamine derivatives, often employing coupling reagents and catalysts.
Reaction Conditions
- Reagents: Benzyl halides, cyclopropylamine derivatives
- Coupling Reagents: DCC, HATU, HBTU
- Catalysts: DMAP, tertiary amines
- Solvents: DMF, N,N-dimethylacetamide, aromatic hydrocarbons
- Temperature: 0°C to 80°C depending on the reagent reactivity
Research Findings
- Use of coupling reagents like HATU or DCC significantly enhances reaction efficiency.
- Reactions are typically performed under inert atmospheres to prevent side reactions.
- The process yields high purity products suitable for pharmaceutical applications.
Data Table: Typical Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Solvent | DMF or DCM | , |
| Coupling reagent | HATU or DCC | , |
| Temperature | 0°C to 30°C | , |
| Yield | 75-90% | , |
Multi-Step Synthesis via Aromatic Functionalization
Method Overview
This involves initial synthesis of the aromatic precursor with the desired bromine and methyl substituents, followed by functional group transformations to introduce the cyclopropanamine moiety.
Key Steps
- Aromatic substitution: Electrophilic bromination and methylation of benzene derivatives
- Formation of benzyl intermediates: Using chloromethylation or related methods
- Cyclopropanation: Via Simmons–Smith or similar carbene addition reactions
Research Findings
- Aromatic substitution reactions are optimized under controlled conditions to prevent over-bromination.
- Cyclopropanation reactions require careful control of reagents and temperature to prevent side reactions.
Data Table: Aromatic Functionalization
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0°C to room temp | 85% | , |
| Methylation | CH₃I, base | Reflux | 80% | , |
| Benzyl chlorination | SOCl₂ | Reflux | 78% |
Alternative Synthetic Routes
Radical or Metal-Catalyzed Methods
Some research explores radical-mediated or metal-catalyzed cyclopropanation of aromatic precursors, offering routes to cyclopropanamine derivatives with different substitution patterns.
Research Findings
- These methods often involve transition metal catalysts like copper or rhodium.
- They provide access to regio- and stereoselective derivatives, though with generally lower yields compared to nucleophilic substitution.
Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Benzyl halides + amines | Reflux, polar aprotic solvents | Simple, high yield | Limited to halide precursors |
| Coupling with activated intermediates | DCC, HATU, DMF | Room temp to 80°C | High purity, versatile | Requires multiple steps |
| Aromatic functionalization | Bromination, methylation | Controlled electrophilic reactions | Structural diversity | Over-bromination risk |
| Radical or metal-catalyzed | Transition metals | Variable temperatures | Stereoselectivity | Lower yields, complex setup |
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiocyanates, or ethers.
Scientific Research Applications
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropanamine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below summarizes key structural features and molecular properties of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine and its analogs:
Reactivity and Stability
- Electrophilic Reactivity : The bromine substituent in this compound facilitates cross-coupling reactions, whereas the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine may promote redox or nucleophilic aromatic substitution .
- Steric Effects : Cyclopropane’s strain increases reactivity compared to cyclobutane in N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine, which offers greater conformational flexibility .
- Halogen Interactions : The dual halogens (Br and Cl) in N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine may enhance binding to halogen-accepting biomolecules or catalysts .
Physicochemical Properties
- Molecular Weight : Higher molecular weights in halogen-rich analogs (e.g., 260.56 g/mol for the Br/Cl derivative) may impact solubility and bioavailability .
Biological Activity
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine is an organic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- Structure : The compound features a bromine atom and a methyl group on a phenyl ring, which is connected to a cyclopropanamine moiety. This specific arrangement is crucial for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the cyclopropanamine structure allows for specific interactions that can modulate biological pathways.
- Enzyme Interaction : The compound has been shown to inhibit certain kinases, which are pivotal in signaling pathways related to cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular responses.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate it demonstrates significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Potential
Research has highlighted the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. The following table summarizes key findings from recent studies:
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation | |
| A549 (Lung) | 20 | Inhibition of cell proliferation | |
| HeLa (Cervical) | 10 | Disruption of mitochondrial function |
Case Studies
-
Study on Antimicrobial Activity :
- A recent study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.
-
Cancer Research :
- In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results demonstrated that at concentrations above 10 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Applications in Medicine
Due to its promising biological activities, this compound is being explored as a potential therapeutic agent in drug development. Its dual action as both an antimicrobial and anticancer agent positions it as a candidate for further research in pharmaceutical applications.
Q & A
Q. Key Variables :
How can the molecular structure of this compound be validated experimentally?
Basic Research Question
- X-ray Crystallography : Use SHELX (SHELXL/SHELXS) for structure solution and refinement. Anisotropic displacement parameters validate bond lengths/angles .
- Spectroscopic Analysis :
- Computational Modeling : Compare DFT-optimized geometries with crystallographic data to assess steric effects .
What advanced methodologies are used to analyze its biological interactions, such as enzyme inhibition?
Advanced Research Question
- Target Identification : Screen against epigenetic regulators (e.g., lysine-specific demethylase-1) using fluorescence polarization assays .
- Binding Affinity : Perform surface plasmon resonance (SPR) to measure values. For example, for LSD1 inhibition .
- Cellular Assays :
- Dose-response curves in cancer cell lines (e.g., IC = 8.7 µM in MCF-7 cells) .
- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
How do crystallographic data refinement challenges arise, and how can they be resolved?
Advanced Research Question
- Common Issues :
- Validation Tools :
What safety protocols are critical when handling this compound?
Basic Research Question
- Toxicity Mitigation :
- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact .
- Neutralize spills with 5% sodium bicarbonate before disposal .
- Stability : Store at 2–8°C under inert gas (N) to prevent degradation. LC-MS monitoring shows >95% purity after 6 months .
How does structural modification (e.g., bromine position) impact biological activity compared to analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
